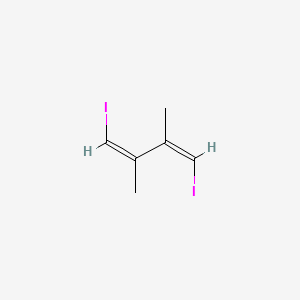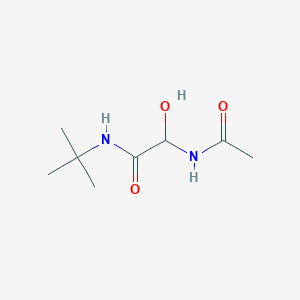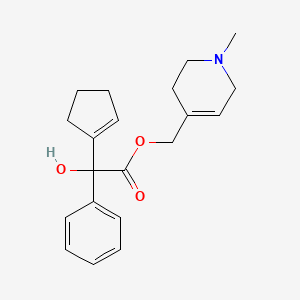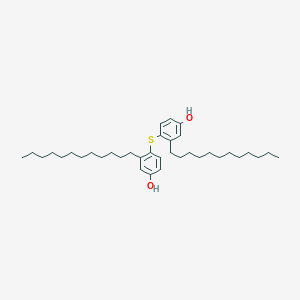
Phenol, thiobis[tetrapropylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, thiobis[tetrapropylene- is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a phenol group attached to a thiobis (sulfur-containing) linkage and tetrapropylene substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, thiobis[tetrapropylene- can be achieved through several methods. One common approach involves the reaction of phenol with tetrapropylene in the presence of a sulfur-containing reagent. The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Phenol, thiobis[tetrapropylene- often involves large-scale chemical processes. These processes may include the use of continuous reactors, where phenol and tetrapropylene are reacted in the presence of sulfur-containing catalysts. The reaction is carefully controlled to optimize yield and purity .
化学反应分析
Types of Reactions
Phenol, thiobis[tetrapropylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group undergoes substitution with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitric acid are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds
科学研究应用
Phenol, thiobis[tetrapropylene- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity
作用机制
The mechanism of action of Phenol, thiobis[tetrapropylene- involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiobis linkage provides additional reactivity. These interactions can lead to various biological and chemical effects, including antimicrobial activity and antioxidant properties .
相似化合物的比较
Similar Compounds
Phenol, tetrapropylene-: Similar in structure but lacks the thiobis linkage.
Thiobisphenol: Contains a thiobis linkage but different substituents.
Hydroquinone: Similar in reactivity but lacks the tetrapropylene substituents .
Uniqueness
Phenol, thiobis[tetrapropylene- is unique due to its combination of phenol, thiobis linkage, and tetrapropylene substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
68815-67-8 |
|---|---|
分子式 |
C36H58O2S |
分子量 |
554.9 g/mol |
IUPAC 名称 |
3-dodecyl-4-(2-dodecyl-4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-29-33(37)25-27-35(31)39-36-28-26-34(38)30-32(36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
InChI 键 |
TYHISQCJHIXQGU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)O)SC2=C(C=C(C=C2)O)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







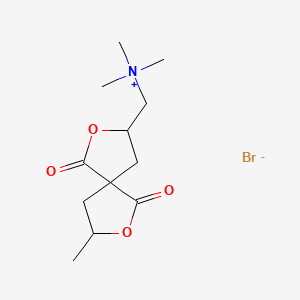
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
